Phenylephrine 2-O-Glucuronide
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Overview
Description
Phenylephrine 2-O-Glucuronide is a metabolite of phenylephrine, a well-known alpha-1 adrenergic receptor agonist used primarily as a decongestant and vasoconstrictor . This compound is formed through the glucuronidation process, where phenylephrine is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylephrine 2-O-Glucuronide can be synthesized through enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). The reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to phenylephrine . The reaction conditions typically include a buffered aqueous solution at a pH of around 7.4, with the presence of UGT enzymes and UDP-glucuronic acid as the glucuronide donor .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes in bioreactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: Phenylephrine 2-O-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Conjugation: UDP-glucuronic acid and UGT enzymes in a buffered solution.
Major Products:
Hydrolysis: Phenylephrine and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Phenylephrine 2-O-Glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of phenylephrine in the body.
Drug Interaction Studies: Helps in understanding the interaction of phenylephrine with other drugs and its impact on glucuronidation pathways.
Toxicology: Assists in evaluating the safety and toxicity of phenylephrine and its metabolites.
Biomarker Development: Serves as a biomarker for monitoring phenylephrine usage and metabolism in clinical settings.
Mechanism of Action
Phenylephrine 2-O-Glucuronide exerts its effects primarily through its role as a metabolite of phenylephrine. Phenylephrine acts as an alpha-1 adrenergic receptor agonist, causing vasoconstriction and increasing blood pressure . The glucuronidation of phenylephrine enhances its solubility, facilitating its excretion and reducing its bioavailability . This process helps in the detoxification and elimination of phenylephrine from the body .
Comparison with Similar Compounds
Phenylephrine 2-O-Glucuronide can be compared with other glucuronide conjugates of phenylephrine and similar compounds:
Phenylephrine Sulfate: Another major metabolite formed through sulfation, which also enhances solubility and excretion.
Morphine-6-Glucuronide: A pharmacologically active glucuronide metabolite of morphine, highlighting the diverse roles of glucuronidation in drug metabolism.
Acetaminophen Glucuronide: A common metabolite of acetaminophen, demonstrating the widespread occurrence of glucuronidation in drug metabolism.
This compound is unique in its specific role in the metabolism of phenylephrine, contributing to its pharmacokinetic profile and excretion pathways .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNMYWZQNTXNV-QBOXMOKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652669 |
Source
|
Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260611-56-0 |
Source
|
Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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